

What is 2-Methylbutyrylglycine-d9 and its chemical properties

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Compound of Interest

Compound Name: 2-Methylbutyrylglycine-d9

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An In-depth Technical Guide to 2-Methylbutyrylglycine-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrylglycine-d9 is the deuterated form of 2-methylbutyrylglycine, a significant metabolite in the L-isoleucine metabolic pathway.[1][2] As a stable isotope-labeled internal standard, it plays a critical role in quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[3] Its primary application lies in clinical mass spectrometry and newborn screening for inborn errors of metabolism.[2][3] The incorporation of nine deuterium atoms provides a distinct mass shift, allowing for precise differentiation from its endogenous, non-labeled counterpart, thereby ensuring accurate quantification in complex biological matrices.

Chemical Properties

2-Methylbutyrylglycine-d9 is a white to off-white solid. While extensive experimental data for the deuterated form is not publicly available, the properties of the non-deuterated compound, along with information from safety data sheets for similar deuterated molecules, provide a strong basis for its chemical profile.



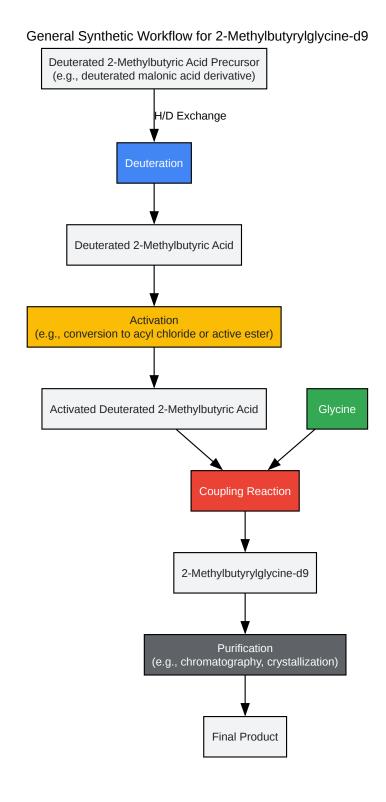
Property	Value	Source
Chemical Name	N-(2-Methyl-1-oxobutyl- d9)glycine	[2]
Synonyms	N-(2-Methylbutyryl-d9)glycine, N-[2-(Methyl-d3)-1-oxobutyl- 2,3,3,4,4,4-d6]glycine, N-sec- Valerylglycine-d9, α- Methylbutyrylglycine-d9	[2]
CAS Number	1219798-77-2	[2]
Molecular Formula	C7H4D9NO3	[2]
Molecular Weight	168.24 g/mol	[2]
Appearance	White to Off-White Solid	[4]
Solubility	Soluble in DMSO and Ethanol.	[5]
Storage	2-8°C Refrigerator	[2]

Synthesis

A specific, detailed synthesis protocol for **2-Methylbutyrylglycine-d9** is not publicly available as it is a commercially produced analytical standard. However, a general synthetic strategy can be inferred from established methods for the synthesis of N-acylglycines and the deuteration of carboxylic acids. The synthesis would likely involve two key steps: the synthesis of deuterated 2-methylbutyric acid and its subsequent coupling with glycine.

A plausible synthetic workflow is outlined below:





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A plausible synthetic workflow for **2-Methylbutyrylglycine-d9**.



Experimental Protocol (General Approach):

While a specific protocol is proprietary, a general procedure would involve:

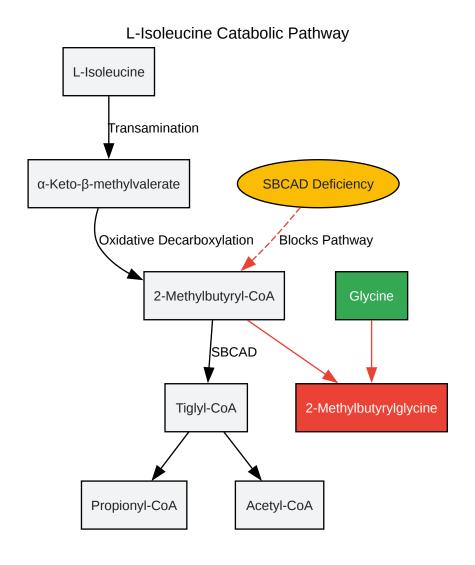
- Synthesis of Deuterated 2-Methylbutyric Acid: This can be achieved through methods such as the deuteration of a suitable precursor like a malonic acid derivative in the presence of D₂O.[6] Another approach is the decarboxylative deuteration of a carboxylic acid using photoredox and hydrogen atom transfer (HAT) catalysis with D₂O as the deuterium source. [1][7][8]
- Activation of Deuterated 2-Methylbutyric Acid: The deuterated carboxylic acid is then
 activated to facilitate amide bond formation. This is typically done by converting it to a more
 reactive species such as an acyl chloride (using, for example, thionyl chloride or oxalyl
 chloride) or an active ester.
- Coupling with Glycine: The activated deuterated 2-methylbutyric acid is reacted with glycine in a suitable solvent and under appropriate pH conditions to form the N-acylglycine.
 Enzymatic methods for the N-acylation of glycine have also been developed and could be adapted for this synthesis.[9][10][11][12]
- Purification: The final product, 2-Methylbutyrylglycine-d9, is purified from the reaction
 mixture using standard techniques such as column chromatography, recrystallization, or
 preparative high-performance liquid chromatography (HPLC) to achieve the high purity
 required for an analytical standard.

Biological Context: L-Isoleucine Metabolism

2-Methylbutyrylglycine is a metabolite of the essential amino acid L-isoleucine.[5] In individuals with certain inborn errors of metabolism, such as short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, the normal catabolism of L-isoleucine is impaired.[5] This leads to an accumulation of the intermediate (S)-2-methylbutyryl-CoA, which is then conjugated with glycine to form 2-methylbutyrylglycine and excreted in the urine.[5][13] Therefore, the quantification of 2-methylbutyrylglycine is a key diagnostic marker for this and other related metabolic disorders.

The catabolic pathway of L-isoleucine is depicted below:





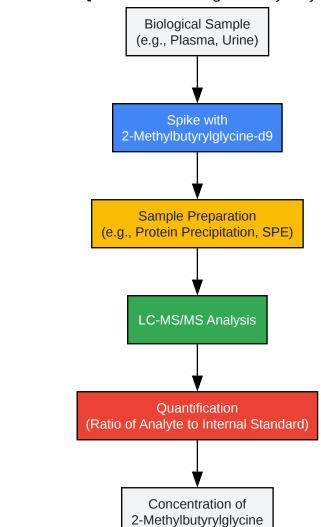
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The metabolic pathway of L-isoleucine and the formation of 2-Methylbutyrylglycine in SBCAD deficiency.

Application as an Internal Standard in Mass Spectrometry

The primary use of **2-Methylbutyrylglycine-d9** is as an internal standard for the quantification of endogenous 2-methylbutyrylglycine in biological samples by LC-MS/MS. A general workflow for such an analysis is as follows:





Workflow for Quantification using 2-Methylbutyrylglycine-d9

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A typical workflow for the use of **2-Methylbutyrylglycine-d9** as an internal standard.

Experimental Protocol (Representative LC-MS/MS Method):

While a specific validated protocol for **2-Methylbutyrylglycine-d9** is not publicly available, a typical method for the analysis of acylglycines in biological fluids would involve the following steps.[5][14][15]



Preparation of Standards and Quality Controls: Stock solutions of 2-Methylbutyrylglycine-d9 and the non-labeled analyte are prepared in a suitable solvent (e.g., methanol).
 Calibration standards and quality control samples are then prepared by spiking known amounts of the analyte and a fixed amount of the internal standard into a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic urine).

Sample Preparation:

- \circ To a small volume of the biological sample (e.g., 100 μ L of plasma or urine), an aliquot of the internal standard working solution is added.
- Proteins are precipitated by adding a solvent such as methanol or acetonitrile, often containing an acid like formic acid to improve protein precipitation and analyte stability.
- The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant is transferred to a clean tube, evaporated to dryness under a stream of nitrogen, and then reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis:

- Liquid Chromatography: Separation is typically achieved on a C18 or similar reversedphase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
- Mass Spectrometry: The mass spectrometer is operated in electrospray ionization (ESI)
 positive or negative ion mode. Multiple reaction monitoring (MRM) is used for
 quantification, where specific precursor-to-product ion transitions are monitored for both
 the analyte and the internal standard.

Typical LC-MS/MS Parameters:



Parameter	Typical Value
LC Column	C18, 2.1 x 50 mm, 1.8 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μL
Ionization Mode	ESI Positive or Negative
MRM Transition (Analyte)	Specific to 2-Methylbutyrylglycine
MRM Transition (IS)	Specific to 2-Methylbutyrylglycine-d9

Safety and Handling

2-Methylbutyrylglycine-d9 is intended for research use only. A material safety data sheet (MSDS) should be consulted before handling. As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Methylbutyrylglycine-d9 is an indispensable tool for the accurate quantification of its non-labeled counterpart in biological samples. Its use as an internal standard in LC-MS/MS methods is crucial for the diagnosis and monitoring of inborn errors of L-isoleucine metabolism. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic strategy, its biological relevance, and its application in a clinical diagnostic context, serving as a valuable resource for researchers and professionals in the field of drug development and metabolic research.

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